molecular formula C3H3CH[NH2]COOH B1169161 L-ALANINE-(3-3H) CAS No. 116003-63-5

L-ALANINE-(3-3H)

Cat. No.: B1169161
CAS No.: 116003-63-5
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine-(3-3H) is a tritium-labeled isotopologue of the naturally occurring amino acid L-alanine. Its systematic name is (2S)-2-aminopropanoic acid-3-3H, with a molecular formula of C₃H₆³HNO₂ and a molecular weight of approximately 90.10 g/mol (accounting for tritium substitution) . The tritium (³H) isotope is incorporated at the third carbon of the methyl side chain, rendering the compound radioactive (β-emitter, half-life: ~12.3 years). This labeling enables precise tracking of metabolic pathways, enzymatic activity, and molecular interactions via scintillation counting .

L-Alanine-(3-3H) is extensively utilized in radiochemical assays, such as quantifying coenzyme A (CoA) pools in Escherichia coli and synthesizing radiolabeled dipeptides (e.g., [³H]Ala-Arg) for transporter studies . Its high specific radioactivity (30–60 Ci/mmol) ensures sensitivity in detecting low-abundance biomolecules .

Properties

CAS No.

116003-63-5

Molecular Formula

C3H3CH[NH2]COOH

Synonyms

L-ALANINE-(3-3H)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Isotope Type: Tritium (³H) enables radioactive detection (scintillation counting), whereas deuterium (²H) is used in non-radioactive techniques like NMR or mass spectrometry .
  • Positional Specificity: Labeling at C-3 (methyl group) in L-Alanine-(3-3H) minimizes interference with the amino and carboxyl groups, preserving biochemical activity . In contrast, C-2 labeling (e.g., DL-Alanine-2-d1) may alter reactivity near the chiral center .
  • Stereochemistry: L-forms (e.g., L-Alanine-(3-3H)) are biologically active, while DL-forms (racemic mixtures) are used in non-stereospecific applications .

Structural Analogues

Compound Modification Key Applications Reference
2-Acetyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-DL-Alanine Acetyl and pyrrolopyridinyl substituents Research chemical for receptor-ligand studies
L-Alanine, N-(2-ethyl-6-methylphenyl)- N-alkylation Peptide synthesis, agrochemical intermediates

Key Observations:

  • Functional Groups : Structural modifications (e.g., acetylation, alkylation) alter solubility, binding affinity, and metabolic stability compared to unmodified alanine .
  • Utility : These derivatives are niche tools for specialized research, unlike isotopic variants, which are broadly used in tracing and quantification .

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